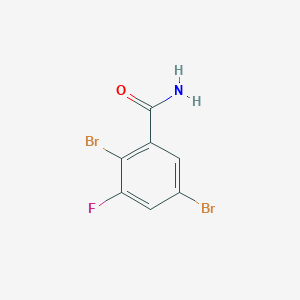

2,5-Dibromo-3-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNRCPMBXDDDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibromo 3 Fluorobenzamide and Analogous Structures

Strategic Approaches to Regioselective Halogenation of Benzamide (B126) Frameworks

Achieving the desired 2,5-dibromo-3-fluoro substitution pattern on a benzamide scaffold can be approached through two primary strategies: direct halogenation of a pre-formed benzamide or stepwise functionalization of a suitable precursor molecule.

Direct Halogenation Protocols for Aromatic Systems

Direct halogenation of aromatic compounds is a fundamental transformation in organic synthesis. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. For a 3-fluorobenzamide starting material, the fluorine atom is an ortho-, para-director, while the amide group is a meta-director. This directing-group opposition can lead to mixtures of isomers, making the selective synthesis of the 2,5-dibromo isomer challenging.

Electrophilic aromatic halogenation typically employs a halogen source, such as elemental bromine or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to increase the electrophilicity of the halogenating agent. wikipedia.org For substrates with activating groups, such as phenols, the reaction can proceed without a catalyst. wikipedia.org However, for less reactive benzamide derivatives, a catalyst is generally required. wikipedia.org

Stepwise Functionalization via Precursor Molecules

A more controlled and often preferred method for synthesizing highly substituted aromatic compounds is the stepwise functionalization of a precursor molecule. This approach allows for the unambiguous placement of each substituent. A plausible synthetic route to 2,5-Dibromo-3-fluorobenzamide involves the initial synthesis of a correspondingly substituted benzoic acid, followed by amidation.

A key intermediate for this strategy is 2-amino-5-bromo-3-fluorobenzoic acid. The synthesis of this precursor has been reported starting from 2-amino-3-fluorobenzoic acid. The reaction involves the selective bromination of the more activated position (para to the amino group) using N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF) at low temperatures. chemicalbook.com This selective bromination is a critical step in establishing the correct substitution pattern.

The subsequent conversion of the amino group to a second bromo substituent can be achieved through a Sandmeyer reaction. This two-step process involves the diazotization of the amino group using sodium nitrite in the presence of a strong acid, followed by the introduction of the bromo group using a copper(I) bromide catalyst. This stepwise approach provides excellent control over the regiochemistry, leading to the desired 2,5-dibromo-3-fluorobenzoic acid.

Amidation Reactions and Benzylic Functionalization for Benzamide Synthesis

The final step in the synthesis of this compound from its corresponding carboxylic acid is the amidation reaction. This transformation involves the formation of an amide bond between the carboxylic acid and an amine, in this case, ammonia.

Direct reaction of a carboxylic acid with ammonia forms an ammonium (B1175870) carboxylate salt. vedantu.com Heating this salt drives off water to form the amide. vedantu.com However, this method often requires high temperatures.

More commonly, the carboxylic acid is first activated to increase its reactivity towards the amine. Standard methods for activating carboxylic acids include conversion to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or to an acid anhydride. The activated derivative is then reacted with ammonia to furnish the desired benzamide.

Alternatively, direct amidation methods using coupling reagents have been developed. Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines under milder conditions. researchgate.netacs.org Niobium pentoxide (Nb₂O₅) has also been reported as a reusable Lewis acid catalyst for this transformation. researchgate.net

| Method | Reagents | General Conditions | Key Features |

|---|---|---|---|

| Thermal Dehydration of Ammonium Salt | Carboxylic acid, Ammonia | High temperature | Direct but can require harsh conditions. vedantu.com |

| Acyl Chloride Route | Carboxylic acid, SOCl₂ or (COCl)₂, Ammonia | Two-step process, often at room temperature or below for the amidation step. | Highly reactive intermediate, generally high yielding. |

| Boron-Mediated Coupling | Carboxylic acid, Amine, Boric acid or B(OCH₂CF₃)₃ | Mild heating (e.g., 80 °C). acs.org | Direct, avoids formation of harsh intermediates. researchgate.netacs.org |

| Nb₂O₅ Catalysis | Carboxylic acid, Amine, Nb₂O₅ | Heating, often with azeotropic removal of water. | Heterogeneous, reusable catalyst. researchgate.net |

Orthogonal Protecting Group Strategies in Polyfunctionalized Benzene (B151609) Derivatives

In the synthesis of complex molecules with multiple functional groups, protecting groups are often essential to prevent unwanted side reactions. An orthogonal protecting group strategy is one in which multiple, different protecting groups can be removed selectively in any order without affecting the others. wikipedia.orgfiveable.me This allows for precise control over which functional group reacts at each step of a synthetic sequence. fiveable.me

For example, in a molecule containing both an amino group and a carboxylic acid, the amino group could be protected as a fluorenylmethyloxycarbonyl (Fmoc) carbamate, which is base-labile, while the carboxylic acid is protected as a benzyl ester, which is removed by hydrogenolysis. wikipedia.org This allows for selective manipulation of either functional group while the other remains protected.

Commonly used protecting groups and their removal conditions are summarized in the table below. The choice of protecting groups is critical and must be compatible with the planned reaction conditions for the subsequent synthetic steps. bham.ac.ukuchicago.edu

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) wikipedia.org | |

| Carboxylic Acid | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| tert-Butyl ester | tBu | Acidic conditions (e.g., TFA) | |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |

| Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |

Cross-Coupling Methodologies for Brominated Arenes

The bromo substituents on this compound serve as versatile handles for further functionalization through various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.com This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acid building blocks. mt.com

For a substrate like this compound, the two bromo positions can potentially undergo Suzuki-Miyaura coupling. The relative reactivity of the two bromo groups can be influenced by steric and electronic factors. In some cases, selective mono-coupling can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of catalyst and ligand, and the reaction temperature. researchgate.net The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. uchicago.edu

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. uchicago.edu |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. uchicago.edu |

| Solvent | Toluene, Dioxane, THF, DMF, Water | Solubilizes reactants and influences reaction rate. |

Stille Coupling Reaction Pathways

The Stille coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis, involving the palladium-catalyzed reaction of an organostannane (organotin) compound with an organic electrophile, such as an aryl halide. wikipedia.orgwiley-vch.de This methodology is particularly effective for creating carbon-carbon bonds and is noted for its excellent compatibility with a wide array of functional groups, making it a valuable tool for the synthesis of complex molecules. wiley-vch.de

The catalytic cycle of the Stille reaction is well-established and proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

Oxidative Addition: A Pd(0) catalyst reacts with the organic halide (e.g., an aryl bromide on the benzamide core) to form a Pd(II) complex.

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium complex, displacing the halide. This is often the rate-limiting step in the catalytic cycle. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

For a molecule like this compound, the two bromine atoms serve as reactive handles for Stille coupling reactions. The differential reactivity of aryl halides can be exploited for selective functionalization. The reaction can be optimized by carefully selecting the palladium catalyst, ligands, and reaction conditions. rsc.org For instance, the choice of catalyst can influence the chemoselectivity when multiple halides are present, such as in di- or tri-halogenated substrates. rsc.org

Commonly used palladium catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. The choice of ligand, such as triphenylphosphine (PPh₃) or P(o-tol)₃, is also critical for stabilizing the palladium center and modulating its reactivity. wiley-vch.dersc.org

Table 1: Catalyst Systems for Stille Coupling Reactions

| Catalyst/Precursor | Ligand | Typical Substrates | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl bromides, iodides, triflates | Commonly used, but can be sensitive to air and moisture. wiley-vch.de |

| Pd₂(dba)₃ | P(o-tol)₃ or P(2-fur)₃ | Aryl chlorides, bromides | More air-stable precursor; ligand choice is crucial for reactivity. researchgate.netrsc.org |

| Pd(dppf)Cl₂ | dppf | Electron-poor aryl halides | Can increase yields for challenging substrates. rsc.org |

| Pd(PPh₃)₄/CuBr | Triphenylphosphine (PPh₃) | Aryl bromides | Copper co-catalyst can sometimes enhance reaction rates. rsc.org |

In the context of synthesizing analogs of this compound, one or both bromine atoms could be selectively replaced with various organic groups (R) by reacting the starting material with an appropriate organostannane reagent (R-SnR'₃) under palladium catalysis. This allows for the introduction of alkyl, vinyl, aryl, or heteroaryl substituents, leading to a diverse library of compounds.

Other Transition-Metal Catalyzed C-C and C-N Bond Formations

Beyond the Stille reaction, a variety of other transition-metal catalyzed methods are instrumental in forming C-C and C-N bonds, offering alternative pathways to functionalize the this compound scaffold. nsf.govsyr.edu These reactions provide atom- and step-economical routes to complex molecules, often avoiding the need for pre-functionalized starting materials. nsf.gov

C-C Bond Formations:

Palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings are powerful alternatives for C-C bond formation.

Suzuki Coupling: This reaction pairs an organoboron reagent (such as a boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: This method utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance. mit.edu

These reactions can be used to introduce diverse substituents onto the aromatic ring of this compound. Furthermore, modern advancements have focused on C-H activation, where a C-H bond is directly functionalized, offering a more efficient synthetic route by avoiding the pre-installation of a halide. nsf.gov

C-N Bond Formations:

The construction of carbon-nitrogen bonds is crucial for synthesizing many biologically active molecules. Transition-metal catalysis provides efficient methods for creating these linkages. rsc.orgnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond. It is a cornerstone method for the synthesis of anilines and their derivatives.

C-H Amination: More recent developments have focused on the direct amination of C-H bonds, which represents a highly atom-economical approach. nih.gov Catalysts based on rhodium, iridium, and cobalt have been developed for this transformation, often using organic azides as the nitrogen source. nih.govibs.re.kr This approach involves a chelation-assisted C-H bond cleavage, followed by C-N bond formation through a metal-nitrenoid intermediate. nih.govibs.re.kr

Table 2: Selected Transition-Metal Catalyzed C-C and C-N Bond Forming Reactions

| Reaction Type | Metal Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl Halide + Organoboron Reagent | C-C |

| Negishi Coupling | Palladium, Nickel | Aryl Halide + Organozinc Reagent | C-C |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | C-N |

| C-H Arylation | Palladium, Rhodium | Arene C-H + Aryl Halide | C-C |

| C-H Amination | Rhodium, Iridium, Cobalt | Arene C-H + Organic Azide | C-N |

These methodologies allow for the late-stage functionalization of the this compound core, enabling the synthesis of a wide range of analogs with varied electronic and steric properties.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comgreenchemistry-toolkit.org Applying these principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and economically viable manufacturing processes. nih.gov

The twelve principles of green chemistry provide a framework for achieving sustainability in chemical synthesis:

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. chemmethod.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. chemmethod.comskpharmteco.com

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. chemmethod.com

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. chemmethod.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. chemmethod.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. chemmethod.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. chemmethod.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

In the context of synthesizing substituted benzamides, sustainable routes could involve:

Using Greener Solvents: Replacing hazardous solvents like DMF with alternatives such as water, ethanol, or deep eutectic solvents (DES). nih.govrsc.org

Energy Efficiency: Employing microwave irradiation or other technologies to reduce reaction times and energy consumption.

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste and improve atom economy. Transition-metal-free C-C bond forming reactions are also an emerging area of interest. rsc.org

Biocatalysis: Exploring enzymatic pathways for specific transformations, which often occur in water under mild conditions. For example, engineered biological pathways can be used to produce fluorinated building blocks. nih.gov

Process Intensification: Developing continuous flow processes which can offer better control, improved safety, and higher efficiency compared to batch processing.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, reducing the environmental footprint and enhancing the safety and efficiency of the chemical process. eurekalert.org

Compound Index

Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 3 Fluorobenzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules in solution. For 2,5-Dibromo-3-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive understanding of its molecular framework.

Advanced Pulse Sequences and Multidimensional NMR Techniques

To fully assign the proton and carbon signals and to understand the connectivity within the molecule, a suite of advanced NMR experiments would be necessary. These would include:

Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms, aiding in the assignment of the aromatic CH group.

Heteronuclear Multiple Bond Correlation (HMBC): To reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons, including those bonded to the bromine and fluorine atoms, by observing their correlations with the aromatic protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments would provide information about through-space proximity of protons, which is vital for determining the preferred conformation of the amide group relative to the aromatic ring.

Elucidation of Solution-State Conformation and Dynamics

The conformation of the benzamide (B126) moiety is of significant interest. The rotation around the C-N bond of the amide group can be restricted, leading to different spatial arrangements. Variable temperature (VT) NMR studies could be employed to investigate the rotational barrier of the amide group. Furthermore, NOESY/ROESY data would reveal the through-space proximity between the amide protons and the aromatic proton, offering insights into the predominant conformation in solution.

Without experimental data, a hypothetical data table for the expected NMR shifts is not feasible. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the amide group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Detailed Band Assignment and Normal Coordinate Analysis

A detailed analysis of the FTIR and Raman spectra of this compound would involve the assignment of characteristic vibrational frequencies. Key expected vibrations would include:

N-H stretching: Typically observed in the region of 3400-3200 cm⁻¹, often as two bands for a primary amide.

C=O stretching (Amide I band): A strong absorption usually found between 1680-1630 cm⁻¹.

N-H bending (Amide II band): Located around 1640-1550 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1600-1450 cm⁻¹ region.

C-F stretching: Expected in the 1350-1150 cm⁻¹ range.

C-Br stretching: Found at lower wavenumbers, typically between 650-500 cm⁻¹.

To achieve a precise assignment of the observed bands to specific vibrational modes, a normal coordinate analysis (NCA) based on theoretical calculations (e.g., using Density Functional Theory, DFT) would be performed. This computational approach helps in predicting the vibrational frequencies and their corresponding atomic motions.

Analysis of Intermolecular Hydrogen Bonding and Other Interactions via Vibrational Modes

In the solid state, benzamides are known to form intermolecular hydrogen bonds involving the amide N-H protons and the carbonyl oxygen. These interactions cause a significant broadening and shifting of the N-H and C=O stretching bands to lower frequencies in the FTIR spectrum compared to their positions in a dilute solution in a non-polar solvent. By comparing the spectra in different phases (solid vs. solution), the extent of hydrogen bonding can be assessed.

A representative data table for vibrational frequencies cannot be generated without experimental or computational results.

High-Resolution Mass Spectrometry Techniques for Molecular Structure Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₄Br₂FNO), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the molecular ion peak (M) would appear as a triplet of peaks with relative intensities of approximately 1:2:1 for [M], [M+2], and [M+4], respectively. This isotopic signature would be a key identifier for the presence of two bromine atoms in the molecule.

Fragmentation patterns observed in the mass spectrum (e.g., using techniques like MS/MS) would provide further structural information by showing the loss of specific fragments, such as the amide group or the halogen atoms.

Single Crystal X-ray Diffraction Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound this compound. Consequently, detailed experimental data regarding its crystallographic parameters, molecular geometry in the solid state, and supramolecular architecture are not available.

To provide a thorough analysis as requested, a dedicated single-crystal X-ray diffraction experiment would need to be performed on a suitable crystalline sample of this compound. Such an analysis would typically reveal the following key structural features:

Crystallographic Parameters and Space Group Determination

The initial step in single-crystal X-ray diffraction analysis involves determining the unit cell parameters (a, b, c, α, β, γ) and the crystal system. Data collection and subsequent analysis would identify the systematic absences in the diffraction pattern, leading to the determination of the space group. The space group provides critical information about the symmetry elements present within the crystal lattice.

A hypothetical data table for the crystallographic parameters is presented below to illustrate the type of information that would be obtained.

| Parameter | Hypothetical Value |

| Chemical formula | C₇H₄Br₂FNO |

| Formula weight | 296.92 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 6.5432 |

| b (Å) | 12.3456 |

| c (Å) | 23.4567 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1890.12 |

| Z | 4 |

| Calculated density (g/cm³) | 2.089 |

| Absorption coefficient (mm⁻¹) | 8.543 |

| F(000) | 560 |

Molecular Geometry and Conformation in the Solid State

Once the crystal structure is solved and refined, the precise three-dimensional arrangement of the atoms within the this compound molecule can be determined. This includes accurate measurements of bond lengths, bond angles, and torsion angles. The conformation of the benzamide group relative to the phenyl ring and the planarity of the molecule would be of particular interest. Key parameters would be the C-C bond lengths within the aromatic ring, the C-Br, C-F, C-N, and C=O bond lengths, as well as the angles between these bonds. These geometric parameters provide insight into the electronic effects of the halogen substituents on the benzamide moiety.

A hypothetical table of selected bond lengths and angles is shown below.

| Bond/Angle | Hypothetical Value (Å/°) |

| Br(1)-C(2) | 1.895 |

| Br(2)-C(5) | 1.901 |

| F(1)-C(3) | 1.354 |

| C(7)=O(1) | 1.235 |

| C(7)-N(1) | 1.332 |

| C(1)-C(7)-N(1) | 117.5 |

| C(2)-C(1)-C(6) | 120.1 |

| C(2)-C(3)-F(1) | 119.8 |

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent interactions. The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Hydrogen Bond Networks (e.g., N-H⋯O, C-H⋯O, C-H⋯N, O-H⋯N)

The benzamide functional group is capable of forming robust hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. It is highly probable that N-H⋯O hydrogen bonds would be a dominant feature in the crystal packing of this compound, potentially leading to the formation of characteristic motifs such as dimers or chains. Weaker C-H⋯O interactions involving the aromatic C-H groups and the carbonyl oxygen or even the fluorine atom might also be present, further stabilizing the crystal structure.

Halogen Bonding Interactions (e.g., C-Br⋯π, C-F⋯X)

Given the presence of two bromine atoms and one fluorine atom, halogen bonding could play a significant role in the supramolecular assembly. Bromine atoms, being polarizable, are effective halogen bond donors and could interact with electron-rich regions of neighboring molecules, such as the carbonyl oxygen (C-Br⋯O) or the aromatic π-system (C-Br⋯π). The fluorine atom, being more electronegative and less polarizable, is less likely to act as a halogen bond donor but could participate as an acceptor in certain interactions.

Polymorphism and Pseudopolymorphism

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. These different forms can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

A comprehensive search of scientific literature and chemical databases was conducted to identify studies on the polymorphic and pseudopolymorphic behavior of this compound. Despite a thorough investigation, no specific studies detailing the existence of different polymorphs or pseudopolymorphs for this particular compound have been reported in the available literature. Further experimental research, such as crystallization studies under various conditions and subsequent analysis by techniques like X-ray diffraction, would be necessary to determine if this compound exhibits these phenomena.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can gain insights into the nature and relative importance of different types of contacts, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

A dedicated search for crystallographic studies featuring Hirshfeld surface analysis of this compound was performed. This investigation did not yield any published research that has specifically applied this analytical method to the title compound. Consequently, there is no available data to present on the quantitative contributions of its intermolecular contacts. Such an analysis would require a detailed crystal structure determination of this compound, which does not appear to be publicly available at this time.

Computational and Theoretical Investigations of 2,5 Dibromo 3 Fluorobenzamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. mdpi.com DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of benzene (B151609) derivatives. semanticscholar.orgresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. These computational approaches allow for a detailed exploration of the molecular landscape of 2,5-Dibromo-3-fluorobenzamide.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from rotation around single bonds, such as the C-C bond connecting the carbonyl group to the phenyl ring. The presence of bulky bromine atoms and the electronegative fluorine atom can influence the preferred orientation of the amide group relative to the aromatic ring. nih.gov Studies on similar halogenated benzene derivatives indicate that planar or near-planar conformations are often the most stable due to favorable electronic interactions. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound Note: These are theoretical values based on DFT calculations for similar structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.90 Å |

| C-F | ~1.35 Å | |

| C=O | ~1.23 Å | |

| C-N | ~1.36 Å | |

| C-C (aromatic) | ~1.39 Å | |

| N-H | ~1.01 Å | |

| Bond Angle (°) | O=C-N | ~122° |

| C-C-Br | ~120° | |

| C-C-F | ~119° |

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized geometry, specific vibrational modes can be attributed to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net For this compound, key vibrational modes include the C=O stretch of the amide, N-H stretching vibrations, and the characteristic vibrations of the C-Br and C-F bonds. researchgate.net Theoretical spectra can be correlated with experimental data to confirm the molecular structure. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are unscaled theoretical values. Experimental values may differ.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | -NH₂ | ~3400 cm⁻¹ |

| C=O Stretch | -C=O | ~1680 cm⁻¹ |

| N-H Bend | -NH₂ | ~1620 cm⁻¹ |

| C-F Stretch | Ar-F | ~1250 cm⁻¹ |

| C-Br Stretch | Ar-Br | ~650 cm⁻¹ |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

Table 3: Predicted Frontier Orbital Energies Note: Values are hypothetical and based on trends observed in similar halogenated aromatic compounds.

| Parameter | Predicted Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 6.0 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The electronegative fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. walisongo.ac.id The aromatic ring would show a complex potential distribution influenced by the competing effects of the activating amide group and the deactivating halogen substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.de It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 4: Key Predicted NBO Donor-Acceptor Interactions Note: E(2) values are representative estimates based on analyses of similar molecules.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | π(C=O) | n → π | ~40-60 |

| LP(2) O | π(C-N) | n → π | ~20-30 |

| LP(1) F | π(C-C)ring | n → π | ~2-5 |

| π(C-C)ring | π(C=O) | π → π | ~15-25 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. A key aspect of this is the identification and characterization of transition states—the high-energy structures that represent the barrier to a chemical reaction. nih.gov

For a molecule like this compound, theoretical methods could be used to study various reactions, such as nucleophilic aromatic substitution, hydrolysis of the amide, or reactions involving the amide N-H bonds. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and pathway. For example, studying the mechanism of amide hydrolysis would involve modeling the approach of a water molecule or hydroxide (B78521) ion, locating the tetrahedral intermediate, and identifying the transition states for its formation and breakdown. This type of analysis provides critical insights that can guide synthetic chemistry efforts.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Computational studies on similar substituted benzamides have shown that the conformational preferences are largely dictated by the steric and electronic interactions between the amide group and the substituents on the benzene ring. nih.gov In the case of this compound, the presence of a bromine atom at the ortho position relative to the amide group is expected to create significant steric hindrance, influencing the preferred orientation of the amide moiety. Theoretical investigations on 2-substituted benzamides suggest a non-planar conformation where the amide group is twisted out of the plane of the benzene ring to alleviate steric strain. nih.gov

A representative data table summarizing the expected key findings from a molecular dynamics simulation of this compound in a polar solvent is presented below.

| Parameter | Predicted Value/Observation | Significance |

| Dihedral Angle (C2-C1-C=O) | 20-40° | Indicates a non-planar conformation due to steric hindrance from the ortho-bromo substituent. |

| Rotational Energy Barrier of C-N Bond | 15-20 kcal/mol | Reflects the energy required to rotate the amide group, influenced by both steric and electronic factors. |

| Solvent Accessible Surface Area (SASA) | ~250-300 Ų | Provides a measure of the molecule's exposure to the solvent, impacting solubility and intermolecular interactions. |

| Radial Distribution Function g(r) of Amide H with Solvent O | Peak at ~2.0 Å | Indicates the probable distance for hydrogen bonding between the amide protons and solvent molecules. |

Prediction of Spectroscopic Properties (NMR, UV-Vis, Raman)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard computational methods for predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Raman spectra.

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.govnih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing effects of the bromine and fluorine atoms, as well as the amide group, are expected to cause significant deshielding of the aromatic protons and carbons. The predicted chemical shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (Amide) | 7.5 - 8.5 | - |

| H4 | 7.8 - 8.2 | - |

| H6 | 7.6 - 8.0 | - |

| C1 | - | 135 - 140 |

| C2 | - | 118 - 123 |

| C3 | - | 158 - 163 (C-F coupling) |

| C4 | - | 128 - 133 |

| C5 | - | 115 - 120 |

| C6 | - | 130 - 135 |

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of this compound. chemrxiv.orgrsc.orgnih.govrsc.org The predicted absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For substituted benzamides, the absorption bands in the UV region are generally attributed to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the amide. rsc.org

Raman Spectroscopy: The vibrational frequencies and Raman scattering activities can also be computed using DFT. semanticscholar.org These calculations provide a theoretical Raman spectrum that can be compared with experimental data to identify characteristic vibrational modes of the molecule. Key vibrational modes for this compound would include the C=O stretching of the amide, N-H stretching and bending, C-Br stretching, and C-F stretching, as well as various aromatic ring vibrations.

Predicted Spectroscopic Data (UV-Vis and Raman)

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| UV-Vis λ_max | ~220-240 nm | π → π* transition |

| ~270-290 nm | n → π* transition | |

| Key Raman Shift (cm⁻¹) | ~1650-1680 | C=O stretch |

| ~3100-3300 | N-H stretch | |

| ~500-600 | C-Br stretch |

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry provides a framework for predicting the non-linear optical (NLO) properties of molecules. dtic.mildtic.mil These properties are crucial for the development of new materials for optoelectronic applications. The key NLO parameters, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), can be calculated using quantum chemical methods like DFT.

The NLO response of a molecule is related to its electronic structure and the presence of electron-donating and electron-accepting groups. In this compound, the amide group can act as a weak electron-donating group, while the halogen atoms are electron-withdrawing. This intramolecular charge transfer can lead to a significant NLO response. The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation.

Thermodynamic Parameter Computations

Quantum chemical calculations can be used to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy (G°). rsc.orgrsc.orgprinceton.edunih.gov These parameters are fundamental for understanding the stability and reactivity of a compound. DFT calculations, combined with statistical thermodynamics, allow for the computation of these properties at different temperatures.

The calculations typically start with the optimization of the molecular geometry and the computation of vibrational frequencies. From the vibrational analysis, the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy can be determined. These values are then used to calculate the standard thermodynamic functions.

For halogenated aromatic compounds, the accuracy of the calculated thermodynamic parameters can be benchmarked against experimental data for similar molecules to ensure the reliability of the computational method. rsc.orgrsc.org The predicted thermodynamic data for this compound can be valuable for understanding its behavior in chemical reactions and for process modeling.

Predicted Thermodynamic Parameters of this compound at 298.15 K

| Thermodynamic Parameter | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔH_f°) | -50 to -70 | kcal/mol |

| Standard Entropy (S°) | 90 - 100 | cal/mol·K |

| Gibbs Free Energy of Formation (ΔG_f°) | -30 to -50 | kcal/mol |

Reactivity and Reaction Mechanism Studies of 2,5 Dibromo 3 Fluorobenzamide

Nucleophilic Aromatic Substitution Pathways Mediated by Halogens and Amide Group

Nucleophilic Aromatic Substitution (SNAr) in 2,5-Dibromo-3-fluorobenzamide is a complex process governed by the electronic and steric effects of its substituents. In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. The rate of this reaction is enhanced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com

In this molecule, all substituents—two bromine atoms, a fluorine atom, and an amide group—are electron-withdrawing, making the ring susceptible to nucleophilic attack. The key factors determining the reaction pathway are:

Leaving Group Ability : The relative ability of the halogens to depart influences which one is substituted. Generally, in SNAr, the reaction rate is not primarily determined by the carbon-halogen bond strength but by the stability of the intermediate. Groups that are more electronegative can increase the rate of the initial nucleophilic attack, which is often the rate-determining step. youtube.com While the C-F bond is significantly stronger than C-Br and C-I bonds, making fluoride a poor leaving group in SN1/SN2 reactions, its high electronegativity makes the attached carbon highly electrophilic and can facilitate the initial attack in SNAr. libretexts.orgchemguide.co.uklibretexts.orgcrunchchemistry.co.uk

Amide Group Directing Effect : The amide group can exert a directing effect on incoming nucleophiles. Studies have shown that in the reaction of ortho-iodobenzamides with amines, the substitution occurs specifically at the ortho position, a phenomenon termed "directed SNAr (dSNAr)". rsc.orgrsc.org This suggests that the amide group in this compound could direct a nucleophile to the C-2 position, facilitating the substitution of the bromine atom at that site.

Electronic Activation : The positions ortho and para to strongly electron-withdrawing groups are most activated toward nucleophilic attack. In this compound, the fluorine at C-3 and the bromine at C-5 activate the C-2, C-4, and C-6 positions. The bromine at C-2 further activates the C-3 and C-1 positions. The cumulative effect of these substituents creates a highly electron-deficient ring system primed for substitution.

Given these factors, nucleophilic substitution would likely occur preferentially at one of the bromine-substituted carbons, particularly the C-2 position, which is ortho to the directing amide group. The substitution of the fluorine atom is less likely due to the exceptional strength of the C-F bond. libretexts.orglibretexts.orgcrunchchemistry.co.uk

Electrophilic Aromatic Substitution Selectivity in Polyhalogenated Systems

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents on this compound profoundly influence this reaction's feasibility and selectivity.

Ring Deactivation : All substituents on the ring are deactivating, meaning they withdraw electron density and make the ring less nucleophilic. masterorganicchemistry.comcsbsju.edu The amide group is a meta-director, while the halogens (F, Br) are ortho-, para-directors. pressbooks.publibretexts.orglibretexts.org The combined effect of four electron-withdrawing groups makes the aromatic ring extremely deactivated, and thus, EAS reactions will require harsh conditions if they proceed at all. uci.edupressbooks.pub

Directing Effects : The outcome of an EAS reaction is determined by the directing effects of the existing groups. There are two available positions for substitution: C-4 and C-6.

The amide group at C-1 is a meta-director, directing incoming electrophiles to C-5 (already substituted) and C-3 (already substituted).

The bromine at C-2 is an ortho-, para-director, directing to C-3 (substituted), C-4 (available), and C-6 (available).

The fluorine at C-3 is an ortho-, para-director, directing to C-2 (substituted), C-4 (available), and C-6 (available).

The bromine at C-5 is an ortho-, para-director, directing to C-4 (available) and C-6 (available).

All three halogen substituents direct incoming electrophiles to the available C-4 and C-6 positions. The deactivating amide group does not favor these positions. Therefore, any potential EAS reaction would be directed by the halogens to positions 4 and 6. openstax.orgmasterorganicchemistry.com Distinguishing between the C-4 and C-6 positions would depend on a subtle interplay of steric hindrance and the relative activating/deactivating strength of the adjacent halogens.

Interactive Table: Predicted Selectivity in Electrophilic Aromatic Substitution

| Position | Directing Effect from -CONH₂ (meta) | Directing Effect from 2-Br (o,p) | Directing Effect from 3-F (o,p) | Directing Effect from 5-Br (o,p) | Overall Prediction |

| C-4 | ❌ | ✅ (para) | ✅ (ortho) | ✅ (ortho) | Favored |

| C-6 | ❌ | ✅ (ortho) | ✅ (para) | ✅ (ortho) | Favored |

Organometallic Reactivity and Cross-Coupling Transformations

The presence of two bromine atoms makes this compound an excellent substrate for organometallic cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The key challenge and opportunity lie in the selective functionalization of one C-Br bond over the other. The C-Br bond at the 2-position is ortho to the amide group, while the C-Br bond at the 5-position is para to it. This difference in steric and electronic environment can be exploited for selective mono-arylation or alkylation. Studies on similar di-halogenated substrates, like 2,5-dibromo-3-hexylthiophene, have demonstrated the feasibility of both mono- and double Suzuki cross-coupling reactions to generate biaryl derivatives. nih.govresearchgate.net The reaction conditions, particularly the choice of catalyst, ligand, and base, can be tuned to favor one product over the other. researchgate.net For instance, a bulky phosphine ligand on the palladium catalyst might preferentially react at the less sterically hindered C-5 position.

Interactive Table: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst | Expected Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted benzamide (B126) |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted benzamide |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted benzamide |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino-substituted benzamide |

Amide Functional Group Chemistry and Derivatives

The primary amide group (-CONH₂) is a versatile functional group that can be converted into several other important chemical moieties. These transformations allow for the synthesis of a wide range of derivatives from this compound.

Hydrolysis : Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, yielding 2,5-Dibromo-3-fluorobenzoic acid. savemyexams.comsolubilityofthings.comaskfilo.comlibretexts.org This reaction involves the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. libretexts.org

Dehydration : Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), converts the amide into a nitrile, forming 2,5-Dibromo-3-fluorobenzonitrile. askfilo.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a primary amine, resulting in (2,5-Dibromo-3-fluorophenyl)methanamine. savemyexams.com

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. youtube.comwikipedia.orgtcichemicals.com Treatment of this compound with bromine and a strong base (like NaOH) would lead to the formation of an isocyanate intermediate, which is then hydrolyzed to 2,5-Dibromo-3-fluoroaniline. chemistrysteps.commasterorganicchemistry.com

Interactive Table: Amide Group Transformations

| Transformation | Reagents | Product Functional Group | Product Name |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | 2,5-Dibromo-3-fluorobenzoic acid |

| Dehydration | P₂O₅ or SOCl₂ | Nitrile | 2,5-Dibromo-3-fluorobenzonitrile |

| Reduction | 1. LiAlH₄ 2. H₂O | Amine | (2,5-Dibromo-3-fluorophenyl)methanamine |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Amine | 2,5-Dibromo-3-fluoroaniline |

Kinetics and Thermodynamics of Key Transformations

Nucleophilic Aromatic Substitution : The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the resonance-stabilized, negatively charged Meisenheimer complex. masterorganicchemistry.comyoutube.com The high degree of electron withdrawal by the three halogen atoms and the amide group in this compound would lower the activation energy for this step, thus accelerating the reaction compared to a less substituted benzene (B151609) ring.

Electrophilic Aromatic Substitution : Conversely, for EAS, the rate-determining step is the formation of the positively charged carbocation intermediate (arenium ion or sigma complex). uci.edu The strong deactivating nature of the substituents on this compound would significantly destabilize this intermediate, leading to a very high activation energy and consequently, a very slow reaction rate. csbsju.edu

Cross-Coupling Reactions : The thermodynamics of palladium-catalyzed cross-coupling reactions are generally favorable, driven by the formation of a stable carbon-carbon bond and a palladium-halide salt. The kinetics are complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The rate of oxidative addition of the C-Br bond to the palladium(0) catalyst is a critical step and is generally faster for C-Br bonds than for C-Cl or C-F bonds.

Investigation of Autocatalytic Phenomena in Relevant Reactions

Autocatalysis occurs when a reaction product also acts as a catalyst for that same reaction, leading to an acceleration of the reaction rate over time. wikipedia.org

There are no specific studies documenting autocatalysis in reactions of this compound. However, autocatalytic effects have been observed in related aromatic substitution reactions. For example, in some electrophilic aromatic chlorinations, the HCl produced can act as a catalyst, increasing the stability of the sigma-complex intermediate and accelerating the reaction. researchgate.net Similarly, in a study of nucleophilic aromatic substitution, the product was found to initially auto-catalyze the reaction at low concentrations before inhibiting it at higher concentrations. nih.govresearchgate.net

In the context of this compound, one could hypothesize potential autocatalytic pathways. For instance, in a hydrolysis reaction, the formation of the carboxylic acid product could alter the pH of the medium, thereby influencing the rate of subsequent hydrolysis. Similarly, in cross-coupling reactions, the formation of products could potentially affect the solubility and stability of the palladium catalyst, leading to non-linear reaction kinetics. However, without specific experimental investigation, such discussions remain speculative.

Derivative Synthesis and Chemical Modification of 2,5 Dibromo 3 Fluorobenzamide

Substitution Reactions at Bromine Positions for Further Functionalization

The presence of two bromine atoms on the aromatic ring of 2,5-Dibromo-3-fluorobenzamide offers strategic points for chemical modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, thereby enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the dibrominated benzamide (B126) with various boronic acids or esters in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in readily available literature, the principles of Suzuki-Miyaura coupling are broadly applicable. For analogous compounds like 2,5-dibromo-3-hexylthiophene, palladium catalysts such as Pd(PPh₃)₄ have been effectively used with bases like potassium phosphate (B84403) to achieve selective C-arylation. nih.govnih.gov It is anticipated that similar conditions could be optimized for this compound to selectively replace one or both bromine atoms with aryl, heteroaryl, or alkyl groups. The regioselectivity of the reaction would likely be influenced by the electronic effects of the fluorine and amide substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the bromine positions. This method is a cornerstone in the synthesis of arylamines. The choice of palladium catalyst and ligand is crucial for the reaction's success, with various generations of catalyst systems available to accommodate a wide range of amine coupling partners and aryl halides. arkat-usa.orgacs.orgnih.gov By employing this methodology, derivatives of this compound bearing diverse amino substituents can be synthesized, which is of significant interest in medicinal chemistry and materials science.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-5-bromo-3-fluorobenzamide | Pd(PPh₃)₄ / K₃PO₄ |

| Buchwald-Hartwig Amination | Secondary amine | 2-Amino-5-bromo-3-fluorobenzamide | Pd₂(dba)₃ / BINAP / NaOtBu |

Modification of the Amide Functionality (e.g., N-substitution, hydrolysis)

N-Substitution: The synthesis of N-substituted benzamides can be achieved through the reaction of the corresponding acid chloride (2,5-dibromo-3-fluorobenzoyl chloride) with a primary or secondary amine. This allows for the introduction of a wide variety of alkyl, aryl, or heterocyclic groups onto the amide nitrogen. The resulting secondary or tertiary amides can have significantly different biological activities and physical properties compared to the primary amide. researchgate.net

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 2,5-dibromo-3-fluorobenzoic acid. libretexts.orgcdnsciencepub.com Basic hydrolysis, often carried out with sodium hydroxide (B78521), results in the formation of the corresponding carboxylate salt, which can then be acidified to produce the carboxylic acid. acs.org Acid-catalyzed hydrolysis, using strong acids like sulfuric acid, directly yields the carboxylic acid and the ammonium (B1175870) salt of the displaced amine. cdnsciencepub.com The resulting carboxylic acid is a versatile intermediate that can be used in a variety of subsequent reactions, such as esterification or conversion back to other amide derivatives. A mild protocol for the alkaline hydrolysis of amides using sodium hydroxide in a methanol/dichloromethane mixture has also been developed, which may offer advantages in the presence of sensitive functional groups. researchgate.net

Introduction of Additional Functional Groups on the Aromatic Ring

The existing substituents on the benzamide ring—two bromine atoms, a fluorine atom, and an amide group—direct the position of further electrophilic aromatic substitution reactions. The amide group is a deactivating group but an ortho-, para-director, while the halogens are also deactivating yet ortho-, para-directing. The fluorine atom is the most electronegative and generally directs ortho and para. libretexts.org The interplay of these directing effects will determine the regioselectivity of subsequent substitutions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. organicmystery.commasterorganicchemistry.com The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. The position of nitration will be governed by the combined directing effects of the existing substituents.

Halogenation: Further halogenation, such as chlorination or bromination, can be accomplished using a halogen in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. organicmystery.commasterorganicchemistry.com This introduces an additional halogen atom onto the aromatic ring, with the position of substitution dictated by the existing functional groups.

Synthesis of Polymeric Structures Incorporating the Benzamide Moiety

The dibromo functionality of this compound makes it a potential monomer for the synthesis of aromatic polyamides through polycondensation reactions. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.govresearchgate.netresearchgate.net

By reacting this compound or its derivatives (for example, after converting the bromine atoms to amino groups) with suitable diacid chlorides or diamines, novel polyamides incorporating the fluorinated benzamide unit can be prepared. The properties of the resulting polymer, such as solubility, thermal stability, and mechanical strength, would be influenced by the specific structure of the repeating unit. For instance, the introduction of fluorine atoms can enhance thermal stability and modify the solubility of the polymer. The synthesis of functional aromatic polyamides often involves low-temperature solution polycondensation methods. nih.gov

Structure-Reactivity Relationships in Novel Derivatives

The synthesis of a library of derivatives from this compound allows for the investigation of structure-reactivity and structure-property relationships. By systematically varying the substituents at the bromine positions, on the amide nitrogen, and on the aromatic ring, the impact of these modifications on the molecule's chemical reactivity and physical properties can be elucidated.

For instance, in a study of benzamide derivatives as potential antipsychotics, it was found that the nature and position of substituents on the benzamide core significantly influenced their receptor binding affinities. nih.gov Similarly, in the context of antitubercular agents, structure-activity relationship studies of benzamide derivatives revealed that the replacement of certain moieties and the introduction of different functional groups at specific positions had a profound effect on their inhibitory activity. acs.org Furthermore, investigations into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors have shown that the position of side chains and the nature of the aromatic core (benzamide vs. picolinamide) are critical for biological activity. researchgate.net The suppression of disorder in benzamide crystals through fluorine substitution has also been observed, highlighting the role of fluorine in influencing solid-state packing. acs.org

By synthesizing and characterizing novel derivatives of this compound, it is possible to build a comprehensive understanding of how structural modifications influence their chemical behavior and potential applications.

Applications of 2,5 Dibromo 3 Fluorobenzamide As a Synthetic Intermediate

Precursor for Advanced Organic Materials (e.g., Organic Semiconductors, OLEDs, Photovoltaics)

Halogenated organic compounds are fundamental starting materials in the synthesis of advanced organic materials. The presence of two bromine atoms on the 2,5-Dibromo-3-fluorobenzamide scaffold allows for sequential or dual cross-coupling reactions, enabling the extension of a conjugated π-system. This is a critical step in creating organic semiconductors, which are the active components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

By reacting di-brominated precursors with appropriate boronic acids or organotin reagents, chemists can construct the polymeric or small-molecule structures required for efficient charge transport and light emission. The fluorine atom can further tune the material's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for optimizing device performance. While specific examples detailing the use of this compound in published research for these applications are not prominent, its structure is analogous to other di-bromoaryl precursors commonly employed in the field of organic electronics.

Building Block for Complex Heterocyclic Systems (e.g., Thienopyrazines, Thienothiadiazoles)

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in materials science and pharmacology. Aromatic building blocks like this compound can serve as a foundational scaffold for the synthesis of complex fused heterocyclic systems.

For example, the synthesis of thiophene-fused systems like thienopyrazines or thienothiadiazoles often involves the coupling of aromatic precursors. The bromine atoms on the benzamide (B126) could be used to attach thiophene (B33073) rings, and the amide group could potentially participate in a subsequent cyclization reaction to form a new heterocyclic ring. Although direct synthetic routes starting from this compound to these specific heterocycles are not explicitly detailed in available literature, the principles of organic synthesis support its potential utility in such transformations. The strategic placement of its functional groups offers a pathway to constructing intricate molecular frameworks.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (excluding any biological activity discussions)

In medicinal chemistry, the introduction of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for developing new therapeutic agents. Fluorine can enhance metabolic stability and binding affinity, while bromine provides a site for further chemical modification. The benzamide moiety itself is a common feature in many drug molecules.

Therefore, this compound is a valuable building block for creating libraries of novel compounds for drug discovery. It can be used to synthesize more complex molecules that serve as the core structures, or "scaffolds," of potential drug candidates. Medicinal chemists can modify the bromine and amide positions to explore the structure-activity relationship of a compound series. While its direct incorporation into specific, named pharmacological scaffolds is not widely documented, its utility is inferred from the general importance of halogenated aromatic amides as key intermediates in pharmaceutical synthesis.

Supramolecular Chemistry and Crystal Engineering with 2,5 Dibromo 3 Fluorobenzamide

Design and Characterization of Supramolecular Assemblies Utilizing Halogen and Hydrogen Bonds

The design of supramolecular assemblies of 2,5-Dibromo-3-fluorobenzamide would be centered around the predictable and directional nature of both hydrogen bonds and halogen bonds. The primary amide group is a robust hydrogen-bond donor (N-H) and acceptor (C=O), capable of forming well-defined synthons, such as the common amide-to-amide catemers or dimers.

In concert with hydrogen bonding, the bromine atoms at the 2- and 5-positions are expected to act as effective halogen-bond donors. Halogen bonding is a noncovalent interaction where an electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. The fluorine atom, being highly electronegative, typically acts as a weak halogen-bond acceptor and can also participate in weaker C-H···F hydrogen bonds.

The characterization of these assemblies would rely on single-crystal X-ray diffraction to elucidate the precise geometric arrangement of molecules in the crystal lattice. Spectroscopic techniques such as solid-state NMR and FT-IR would provide complementary information on the nature and strength of the intermolecular interactions.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | C=O (amide) | Formation of primary structural motifs (chains, dimers) |

| Halogen Bond | C-Br | O=C, N (amide), Br, F | Directional control of packing, linking primary motifs |

Directionality and Strength of Halogen and Hydrogen Bonding in Multi-halogenated Systems

In a multi-halogenated system like this compound, a competition and cooperation between different intermolecular forces would dictate the final crystal structure.

Hydrogen Bonds: The N-H···O=C hydrogen bonds formed by the amide group are highly directional and are expected to be the most dominant interactions, often forming the primary backbone of the supramolecular structure.

Halogen Bonds: The bromine atoms are capable of forming directional C-Br···O, C-Br···N, and potentially C-Br···Br halogen bonds. The directionality of these bonds is typically linear, with the C-Br···Acceptor angle approaching 180°. The strength of these interactions would be moderate, but their directionality makes them crucial for guiding the assembly of molecules into specific architectures.

The presence of multiple halogens introduces the possibility of a hierarchy of interactions. The stronger hydrogen bonds might first direct the formation of a primary motif, which is then organized into a three-dimensional structure by the weaker but still directional halogen bonds. The interplay between these interactions is a key aspect of crystal engineering with such multi-functionalized molecules.

Influence of Substituents on Crystal Packing Motifs and Self-Assembly

The specific substitution pattern of this compound has a profound influence on its potential crystal packing and self-assembly behavior.

Amide Group: This group strongly promotes the formation of well-established packing motifs, such as the R²₂(8) dimer synthon or catemeric chains, through N-H···O hydrogen bonds.

Fluorine Atom: The small and highly electronegative fluorine atom at the 3-position can influence the electronic properties of the aromatic ring and participate in weak C-H···F hydrogen bonds. While fluorine is generally a poor halogen-bond acceptor, its presence can subtly modify the electrostatic potential of the molecule, thereby influencing the preferred sites for other intermolecular interactions. Studies on related fluorinated benzamides have shown that fluorine substitution can suppress disorder in crystals and lead to more predictable packing motifs.

The combination of these substituents creates a complex energetic landscape where multiple packing arrangements are possible. The final observed crystal structure will be the one that achieves the most favorable balance of these competing and cooperating intermolecular forces.

Co-crystallization Strategies and Multi-component Systems Formation

This compound is an excellent candidate for co-crystallization studies. Co-crystals are multi-component solids where the components are held together by non-covalent interactions. The strategy for forming co-crystals with this molecule would involve selecting co-formers that can form robust and predictable intermolecular synthons with its functional groups.

Co-formers with Strong Hydrogen-Bond Acceptors: Molecules containing pyridine, carboxylate, or other strong hydrogen-bond accepting groups could effectively interact with the N-H donor of the amide group, leading to the formation of hetero-synthons.

Co-formers with Strong Halogen-Bond Acceptors: Lewis bases, such as pyridines or amines, are excellent halogen-bond acceptors and could be used to form strong C-Br···N halogen bonds, creating well-defined multi-component assemblies.

Co-formers with Complementary Halogen-Bond Donors: Molecules with strong halogen-bond donors, like iodinated perfluorocarbons, could potentially interact with the bromine or fluorine atoms acting as acceptors, although this is generally less common for bromine and especially fluorine.

By systematically choosing co-formers, it is possible to engineer a wide range of multi-component crystalline materials with tailored structures and potentially altered physicochemical properties, such as solubility and melting point.

Table 2: Potential Co-crystallization Synthons with this compound

| This compound Moiety | Co-former Functional Group | Resulting Synthon |

|---|---|---|

| Amide (N-H) | Pyridine (N) | N-H···N Hydrogen Bond |

| Amide (C=O) | Carboxylic Acid (O-H) | O-H···O=C Hydrogen Bond |

| Bromine (C-Br) | Pyridine (N) | C-Br···N Halogen Bond |

Q & A

Q. What are the recommended synthetic routes for 2,5-dibromo-3-fluorobenzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling halogenated benzoyl chlorides with amines. For example, bromo-fluoro benzamide derivatives are synthesized via amidation of bromo-fluoro benzoic acid derivatives under Schotten-Baumann conditions (e.g., using thionyl chloride to generate acyl chlorides followed by amine coupling). Optimization includes:

- Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions.

- Solvent selection : Use dichloromethane or THF for improved solubility of intermediates.

- Catalysts : Triethylamine or DMAP can enhance coupling efficiency .

Data Table : Example reaction conditions for similar benzamide syntheses:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acylation | SOCl₂, DCM | 0–5°C | 85–90 |

| Coupling | NH₃, Et₃N, THF | RT | 70–75 |

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy : Analyze and NMR to confirm substitution patterns (e.g., fluorine at C3, bromines at C2/C5).

- X-ray crystallography : Resolve crystal packing and halogen bonding (e.g., Br⋯Br contacts observed in dibromo-dihydrofuran analogs ).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Note : Purity validation via HPLC (>95% by area) is critical for biological studies .

Q. What safety protocols are essential for handling halogenated benzamides like this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., acyl chlorides).

- Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine enhances electrophilicity at the carbonyl via inductive effects. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Br-substituted aryl halides.

- Solvent/base systems : Use DMF/K₂CO₃ for polar intermediates.

Contradiction Alert : Some studies report reduced yields with electron-withdrawing fluorine; iterative optimization (e.g., ligand screening) is advised .

Q. What crystallographic insights can be applied to study halogen bonding in this compound derivatives?

Crystal structures of dibromo-dihydrofuran analogs reveal Br⋯Br (3.4–3.6 Å) and C–H⋯F interactions. Methodology:

- Data collection : Use synchrotron X-ray sources for high-resolution diffraction.

- Software : SHELX or OLEX2 for structure refinement.

Example : 3,4-Dibromo-2,5-dihydrofuran derivatives show orthorhombic packing (space group Pbca) with Z = 8 .

Q. How can computational methods predict the biological activity of this compound analogs?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity.